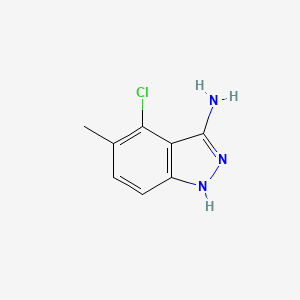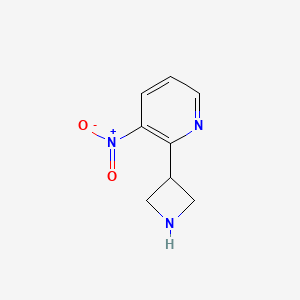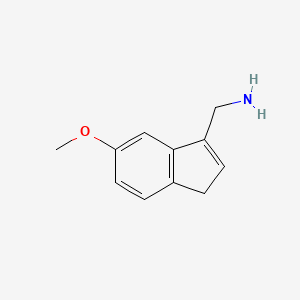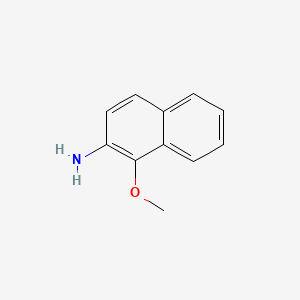
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazoles, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s function.
類似化合物との比較
Similar Compounds
Indazole: The parent compound with a simple benzene-pyrazole structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
3-Cyclopropyl-1H-indazole: A similar compound with a cyclopropyl group but lacking the 6,7-dihydro and 4(5H)-one features.
Uniqueness
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other indazole derivatives.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-cyclopropyl-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C10H12N2O/c13-8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h6H,1-5H2,(H,11,12) |
InChIキー |
ZRNABBYYPRFWGF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)






